

Molar mass and molecular formula of 4,7-Dichloro-2-methylquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,7-Dichloro-2-methylquinoline

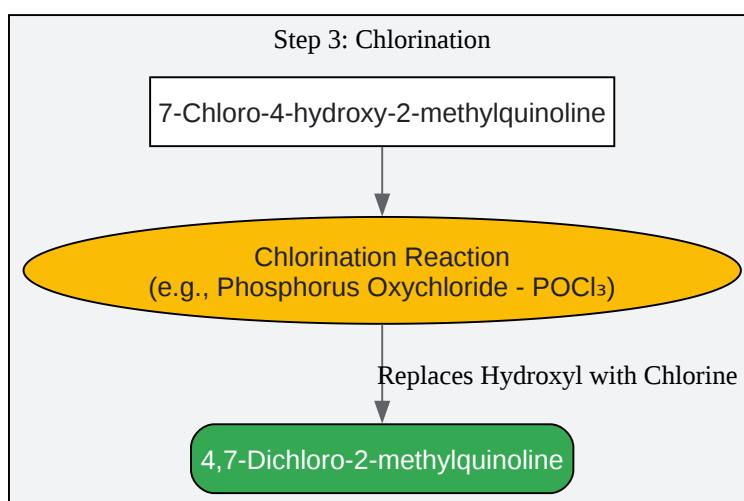
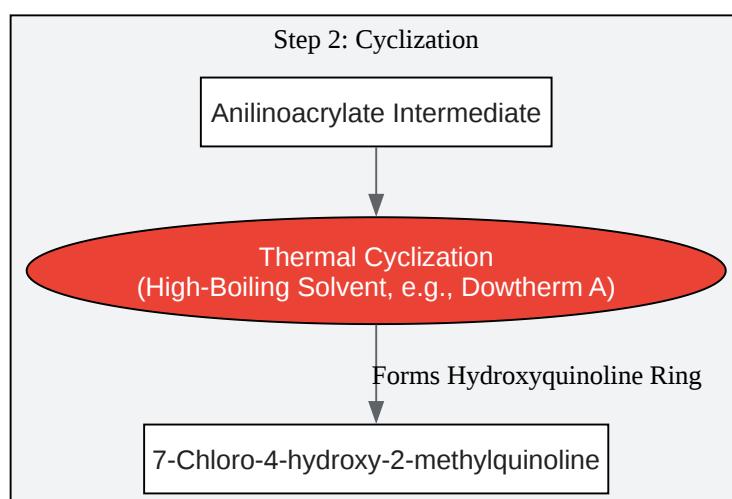
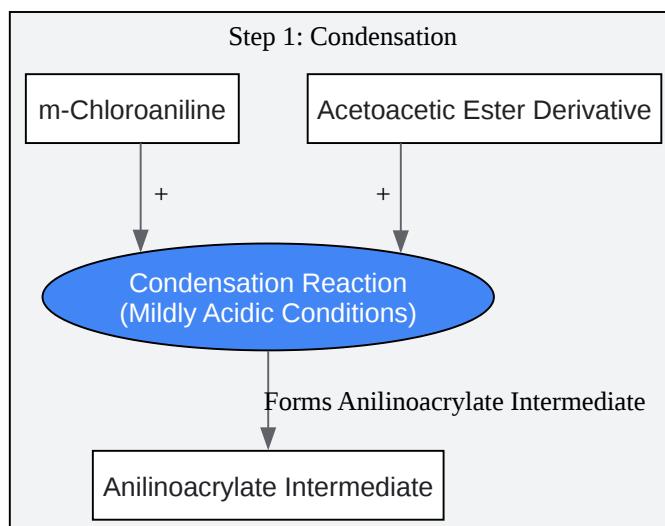
Cat. No.: B1347652

[Get Quote](#)

An In-depth Technical Guide to **4,7-Dichloro-2-methylquinoline**

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural backbone of many synthetic drugs and natural alkaloids. Their diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry and drug development. This technical guide focuses on a specific derivative, **4,7-Dichloro-2-methylquinoline**, providing a summary of its core physicochemical properties and outlining potential avenues for its synthesis and biological evaluation based on established protocols for closely related analogues. While this compound is available for research purposes, it is notably less characterized in scientific literature compared to its non-methylated counterpart, 4,7-dichloroquinoline, presenting opportunities for novel investigation.




Core Physicochemical and Safety Data

The fundamental properties of **4,7-Dichloro-2-methylquinoline** are summarized below. This data is essential for any experimental design, from solubilization and reaction setup to safety and handling protocols.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₇ Cl ₂ N	
Molar Mass	212.08 g/mol	
Physical Form	Solid	
InChI	1S/C10H7Cl2N/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3	
SMILES String	ClC1=CC(C)=NC2=C1C=CC(Cl)=C2	
Hazard Classifications	Acute Toxicity (Oral), Skin Irritant, Eye Damage, STOT SE, Aquatic Chronic	
Signal Word	Danger	

Synthesis Methodology

A specific, validated synthesis protocol for **4,7-Dichloro-2-methylquinoline** is not detailed in the available literature. However, established methods for analogous quinoline structures, such as the Gould-Jacobs reaction, provide a logical and adaptable framework. The following diagram illustrates a generalized workflow for the synthesis of a substituted dichloroquinoline, which could be modified for the target compound, likely starting from 3-chloroaniline and an appropriate beta-ketoester.

[Click to download full resolution via product page](#)

A generalized synthetic workflow for producing a substituted dichloroquinoline.

Potential Applications in Drug Development

While biological data for **4,7-Dichloro-2-methylquinoline** itself is scarce, the broader class of 4,7-dichloroquinoline derivatives is of significant interest to drug development professionals. The parent compound, 4,7-dichloroquinoline, serves as a crucial intermediate in the synthesis of widely used antimalarial drugs like chloroquine and hydroxychloroquine.[\[1\]](#)[\[2\]](#)

Research on 4,7-dichloroquinoline has demonstrated its potential in several areas:

- **Antimalarial Activity:** It shows significant efficacy against both chloroquine-sensitive and chloroquine-resistant strains of *Plasmodium falciparum*.[\[3\]](#)
- **Antiviral Properties:** Studies have indicated its ability to inhibit viral pathogens such as the dengue virus (DENV-2).[\[3\]](#)
- **Insecticidal Effects:** The compound has proven toxic to the larval stages of mosquito vectors for malaria (*Anopheles stephensi*) and dengue (*Aedes aegypti*).[\[3\]](#)

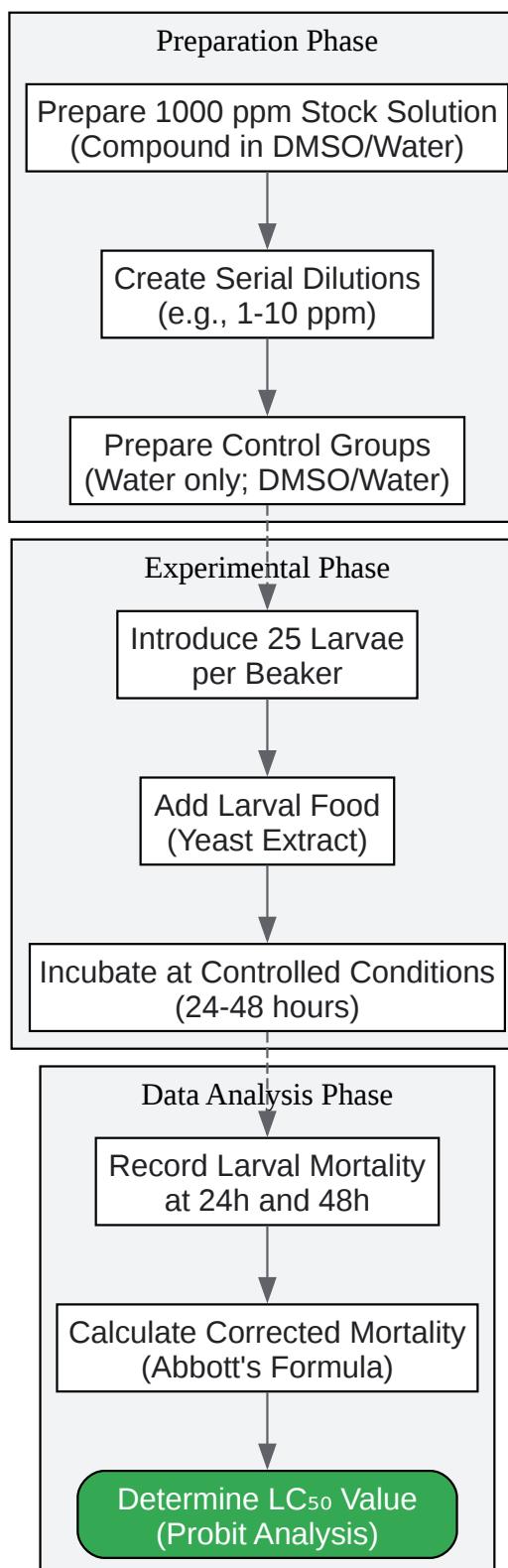
These activities of the parent compound suggest that **4,7-Dichloro-2-methylquinoline** could be a valuable candidate for screening in similar assays to determine how the addition of the 2-methyl group modulates its biological profile and potential therapeutic applications.

Experimental Protocols: A Representative Example

To facilitate future research, this section provides a detailed, representative protocol for a larvicidal bioassay, adapted from studies on the parent 4,7-dichloroquinoline.[\[3\]](#) This methodology can be directly applied to assess the insecticidal potential of **4,7-Dichloro-2-methylquinoline**.

Objective: To determine the 50% lethal concentration (LC_{50}) of **4,7-Dichloro-2-methylquinoline** against *Aedes aegypti* larvae.

Materials:


- **4,7-Dichloro-2-methylquinoline**
- Dimethyl sulfoxide (DMSO)

- Dechlorinated water
- Third-instar larvae of *Aedes aegypti*
- 250 mL glass beakers
- Micropipettes
- Yeast extract (for larval food)

Procedure:

- Stock Solution Preparation: Prepare a 1000 ppm stock solution of **4,7-Dichloro-2-methylquinoline** by dissolving the appropriate amount in 1 mL of DMSO and then diluting with dechlorinated water.
- Serial Dilutions: Create a series of test concentrations (e.g., 1, 2.5, 5, 7.5, 10 ppm) from the stock solution. Each concentration should be prepared in a 250 mL beaker containing 199 mL of dechlorinated water and 1 mL of the appropriate stock dilution.
- Control Groups: Prepare two control groups: one with 200 mL of dechlorinated water only, and another with 1 mL of the DMSO/water mixture to account for any solvent-induced mortality.
- Larval Introduction: Introduce 25 third-instar larvae of *Aedes aegypti* into each test and control beaker. Add a pinch of yeast extract as food.
- Incubation: Maintain the beakers at standard laboratory conditions (e.g., $27 \pm 2^\circ\text{C}$, 75-85% relative humidity, 14:10 light:dark photoperiod).
- Mortality Assessment: Record the number of dead larvae in each beaker after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
- Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Use probit analysis to determine the LC_{50} value and its 95% confidence intervals.

The following diagram illustrates the workflow for this representative biological assay.

[Click to download full resolution via product page](#)

Workflow for a representative larvical bioassay.

Conclusion

4,7-Dichloro-2-methylquinoline is a halogenated quinoline derivative with defined physicochemical properties but limited characterization in the scientific literature regarding its synthesis and biological activity. Its structural similarity to the pharmacologically significant 4,7-dichloroquinoline suggests it may hold untapped potential as an antimalarial, antiviral, or insecticidal agent. The methodologies and comparative data presented in this guide offer a foundational framework for researchers and drug development professionals to initiate further investigation into this compound, potentially leading to the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbino.com]
- 3. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [Molar mass and molecular formula of 4,7-Dichloro-2-methylquinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1347652#molar-mass-and-molecular-formula-of-4-7-dichloro-2-methylquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com